N-(2-Ethoxyphenyl)acetamide
Overview
Description
N-(2-Ethoxyphenyl)acetamide: is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.2157 g/mol . It is also known by other names such as o-Acetylphenetidine and 2-Ethoxyacetanilide . This compound is characterized by the presence of an acetamide group attached to a 2-ethoxyphenyl ring, making it a derivative of acetanilide .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Ethoxyphenyl)acetamide can be synthesized through the acetylation of o-Phenetidine (2-ethoxyaniline) using acetic anhydride . The reaction typically involves heating o-Phenetidine with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid to facilitate the acetylation process . The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of o-Phenetidine and acetic anhydride . The reaction is conducted in a reactor equipped with a reflux condenser to maintain the reaction temperature and prevent the loss of volatile components . After the reaction is complete, the product is purified through recrystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-(2-Ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives .
Reduction: Reduction of this compound can yield amine derivatives .
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(2-Ethoxyphenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(2-Ethoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways . For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Acetanilide: Similar structure but lacks the ethoxy group.
Phenacetin: Contains an ethoxy group but differs in the position of the acetamide group.
Paracetamol: Similar structure but contains a hydroxyl group instead of an ethoxy group.
Uniqueness: N-(2-Ethoxyphenyl)acetamide is unique due to the presence of both an ethoxy group and an acetamide group, which confer distinct chemical and biological properties . This combination of functional groups allows it to participate in a variety of chemical reactions and exhibit specific biological activities that are not observed in its analogs .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-7-5-4-6-9(10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRTWLGWCOJOTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060382 | |
Record name | Acetamide, N-(2-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581-08-8 | |
Record name | N-(2-Ethoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Ethoxyacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxyacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2-ethoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(2-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-ethoxyacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-ETHOXYACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF0OT3R0XB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the N-(2-Ethoxyphenyl)acetamide scaffold contribute to the activity of compounds targeting TRPC channels?
A1: Research indicates that 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2), a derivative containing the this compound moiety, exhibits notable activation of TRPC3/TRPC6/TRPC7 channels. [] While the specific binding interactions of the this compound portion are not fully elucidated in the study, the compound's structure suggests it might contribute to the overall binding affinity and selectivity for these channels. Further investigations are needed to fully understand the structure-activity relationship and the role of this compound in the compound's interaction with TRPC channels.
Q2: What are the potential therapeutic applications of compounds like PPZ2, which activate TRPC channels?
A2: PPZ2, by activating TRPC3/TRPC6/TRPC7 channels, demonstrated neurotrophic effects similar to Brain-Derived Neurotrophic Factor (BDNF). [] This finding suggests potential therapeutic applications for neurological disorders characterized by insufficient BDNF signaling. Specifically, PPZ2 induced neurite outgrowth and neuroprotection in cultured neurons. [] These promising results warrant further exploration of this compound derivatives as potential therapeutic agents for neurodegenerative diseases or conditions where neuronal survival and growth are compromised.
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